3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoicacid
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Overview
Description
3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoic acid is a heterocyclic compound that belongs to the class of imidazo[1,2-a]pyrazines. These compounds are known for their diverse biological activities and are often used as scaffolds in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoic acid typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazo[1,2-a]pyrazine scaffold .
Multicomponent Reactions: These reactions involve the combination of three or more reactants to form the desired product in a single step. This method is advantageous due to its simplicity and high yield.
Condensation Reactions: These reactions involve the combination of two molecules with the elimination of a small molecule, such as water or alcohol. This method is commonly used for the formation of heterocyclic compounds.
Intramolecular Cyclizations: This method involves the formation of a ring structure within a single molecule. It is often used to create complex heterocyclic structures.
Industrial Production Methods
Industrial production of 3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoic acid typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases due to its diverse biological activities.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological activity being investigated .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar heterocyclic structure and are also known for their diverse biological activities.
Imidazo[1,2-a]pyrimidines: These compounds have similar synthetic routes and are used in medicinal chemistry for drug development.
Uniqueness
3-(5,6-Dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-2,2-dimethylpropanoic acid is unique due to its specific structural features and the presence of the dimethylpropanoic acid moiety.
Properties
Molecular Formula |
C11H17N3O2 |
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Molecular Weight |
223.27 g/mol |
IUPAC Name |
3-(6,8-dihydro-5H-imidazo[1,2-a]pyrazin-7-yl)-2,2-dimethylpropanoic acid |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,10(15)16)8-13-5-6-14-4-3-12-9(14)7-13/h3-4H,5-8H2,1-2H3,(H,15,16) |
InChI Key |
WFSRBJHQSDMOLX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CN1CCN2C=CN=C2C1)C(=O)O |
Origin of Product |
United States |
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